molecular formula C17H24N4O4S B610565 Rovatirelin CAS No. 204386-76-5

Rovatirelin

カタログ番号 B610565
CAS番号: 204386-76-5
分子量: 380.463
InChIキー: INIHZNPGJLNXFJ-XWUBHJNHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rovatirelin is an orally active and brain-penetrant thyrotropin-releasing hormone (TRH) mimetic . It has a higher receptor affinity than taltirelin .


Synthesis Analysis

The synthesis of Rovatirelin involves several steps. The N-terminus fragments (4S)-2-Oxooxazolidine-4-carboxylic acid (3a) and (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid (3b) are synthesized from N-benzyloxycarbonyl-L-serine and N-benzyloxycarbonyl-L-threonine respectively .


Molecular Structure Analysis

Rovatirelin has a molecular formula of C16H22N4O4S . Its molecular weight is 366.44 . The InChI key for Rovatirelin is WTXWDXWZGJGIHV-URBCHYCLSA-N .


Physical And Chemical Properties Analysis

Rovatirelin is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at a temperature of 2-8°C .

科学的研究の応用

  • Effect on Ataxia in Mouse Models : Rovatirelin demonstrated a dose-dependent reduction in the fall index in a mouse model of hereditary ataxia, suggesting its potential to improve motor function in spinocerebellar ataxia (SCA) model animals. Its action was found to be more potent than that of taltirelin, a clinically used treatment for SCD in Japan (Ijiro et al., 2020).

  • Clinical Trials for Cerebellar Ataxia : Two phase 3 clinical trials investigated the efficacy of rovatirelin in patients with cerebellar ataxia due to SCD. The results indicated that rovatirelin is a potentially effective treatment option for SCD, although the primary endpoint showed no significant difference between rovatirelin and placebo in these studies (Nishizawa et al., 2020).

  • Effects on the Central Noradrenergic System : A study on rovatirelin’s electrophysiological and pharmacological effects showed that it exerts a central nervous system (CNS)-mediated action through the central noradrenergic system. These findings indicate a more potent effect of rovatirelin compared to taltirelin, suggesting its therapeutic potential in patients with SCD (Ijiro et al., 2015).

  • Amelioration of Motor Dysfunction in Rat Models : In rat models of sporadic SCD, rovatirelin significantly decreased the fall index and increased locomotor activity, indicating its potential to ameliorate motor dysfunction. The study also highlighted the roles of acetylcholine and dopamine neurotransmission in rovatirelin-mediated effects (Ijiro et al., 2022).

  • Non-Clinical Pharmacokinetic Profiles : A study investigated the pharmacokinetic profiles of rovatirelin, highlighting its oral bioavailability, brain penetration, and metabolic stability. These findings support the potential of rovatirelin as an improved treatment for SCD compared to taltirelin (Kobayashi et al., 2019).

  • Drug Interactions with Itraconazole : Research on the pharmacokinetics of rovatirelin revealed interactions with itraconazole, a CYP3A4/5 and P-glycoprotein inhibitor. This study provides insights into the drug-drug interaction potential of rovatirelin (Kobayashi et al., 2020).

作用機序

Rovatirelin activates the nervous system by promoting the release of acetylcholine and monoamine neurotransmitters such as dopamine after binding to TRH receptors distributed in the central nervous system . It is expected to improve the ataxias in patients with spinocerebellar degeneration .

特性

IUPAC Name

(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23)/t9-,10+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXWDXWZGJGIHV-URBCHYCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1C(=O)[C@H](CC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174385
Record name Ravatirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rovatirelin

CAS RN

204386-76-5
Record name Rovatirelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204386765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rovatirelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ravatirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROVATIRELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DL0X410PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。